REACTION_CXSMILES
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C[O:2][C:3](=O)[CH2:4][C:5]1[N:6]([CH2:11][CH3:12])[N:7]=[C:8]([CH3:10])[CH:9]=1.CO.[NH3:16]>>[CH2:11]([N:6]1[C:5]([CH2:4][C:3]([NH2:16])=[O:2])=[CH:9][C:8]([CH3:10])=[N:7]1)[CH3:12]
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Name
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|
Quantity
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4.64 g
|
Type
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reactant
|
Smiles
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COC(CC=1N(N=C(C1)C)CC)=O
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Name
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|
Quantity
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100 mL
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Type
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reactant
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Smiles
|
CO
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
N
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at rt for 20 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Reaction Time |
20 h |
Name
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|
Type
|
product
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Smiles
|
C(C)N1N=C(C=C1CC(=O)N)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.25 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |